molecular formula C8H15NO3 B026119 Hexanoylglycine CAS No. 24003-67-6

Hexanoylglycine

Cat. No. B026119
CAS RN: 24003-67-6
M. Wt: 173.21 g/mol
InChI Key: UPCKIPHSXMXJOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of molecules related to hexanoylglycine has been explored through various chemical reactions, including the Petasis Mannich reaction, which is accelerated by hexafluoroisopropanol for the synthesis of pyrrolidine-derived arylglycines. This process has demonstrated high diastereoselectivities and significantly reduced reaction times from multiple days to less than 24 hours (Nanda & Trotter, 2005). Other methods include electrochemical decarboxylation of N-arylglycines, facilitating the synthesis of tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones through annulation reactions initiated by this process (Cui, Zhong, & Huang, 2023).

Molecular Structure Analysis

The study of hexanoylglycine-related compounds extends to the molecular structure analysis, as seen in the structural determination of a hexanuclear Th(IV)-glycine complex. This complex demonstrated a specific arrangement preserved within a crystal, highlighting the intricate relationships between hydrolysis and ligation by glycine in the formation of such complexes (Hennig et al., 2012).

Chemical Reactions and Properties

Hexanoylglycine and its derivatives undergo various chemical reactions, contributing to the understanding of their properties. For instance, the synthesis and characterization of the acid hexamolybdocobaltate(III) complex with amino acid glycine elucidates the structural properties and potential chemical behaviors of glycine-derived complexes (Kaziev et al., 2020).

Physical Properties Analysis

The physical properties of hexanoylglycine and related compounds are crucial for their practical applications and understanding. Bomb calorimetric and NMR studies, for example, have been used to determine the enthalpy of combustion and formation for crystalline hexaglycine, providing insights into the energy content and stability of glycine oligomers (Colbert et al., 1989).

Chemical Properties Analysis

The chemical properties of hexanoylglycine and its analogs have been a subject of investigation to understand their reactivity and potential applications. The synthesis and spectroscopic characterization of organotin derivatives of N-benzoylglycylglycine provide insights into the coordination chemistry and potential catalytic activities of these complexes (Ruisi & Giudice, 1991).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Biomedical Research , specifically in the area of Disease Diagnosis .

Summary of the Application

Hexanoylglycine is used as a potential biomarker in the early diagnosis of tuberculosis. In a study, blood serum protein and metabolite levels were analyzed to discover molecular biomarkers for tuberculosis .

Methods of Application

The study involved assaying two independent cohorts comprising 29 and 34 subjects by proteomics, and 49 were included for metabolomic analysis. All subjects were arranged into three experimental groups—healthy controls, latent TB infection (LTBI), and TB patients. LC-MS/MS blood serum protein and metabolite levels were submitted to univariate, multivariate, and ROC analysis .

Results or Outcomes

Among the five metabolites that better discriminate the control and TB patient groups, Hexanoylglycine was one of them. These metabolites were submitted to ROC analysis .

Medium-Chain Acyl-CoA Dehydrogenase Deficiency Diagnosis

Specific Scientific Field

This application is in the field of Medical Diagnosis , specifically in the diagnosis of Metabolic Disorders .

Summary of the Application

Hexanoylglycine is used as a urinary biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency .

Methods of Application

Increased urinary excretion of Hexanoylglycine in humans is indicative of a deficiency in medium-chain acyl-CoA dehydrogenase (MCAD). This is normally biosynthesized from hexanoyl-CoA and glycine by the mitochondrial enzyme glycine N-acyltransferase .

Results or Outcomes

In patients with MCAD deficiency, Hexanoylglycine, along with suberylglycine, are excreted in high concentration only when the patients are acutely ill .

Safety And Hazards

Hexanoylglycine is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2, H319) according to Regulation (EC) No 1272/2008 . It may cause respiratory irritation, drowsiness, or dizziness, and is suspected of damaging fertility . It also causes damage to organs through prolonged or repeated exposure .

Future Directions

Hexanoylglycine is used as a urinary biomarker for several indications . It is normally biosynthesized from hexanoyl-CoA and glycine by the mitochondrial enzyme glycine N-acyltransferase . In the future, the sample-triplex strategy using the DEAPPZ isotopologues could successfully reduce the analysis time in the urinary Hexanoylglycine quantification .

properties

IUPAC Name

2-(hexanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCKIPHSXMXJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178739
Record name N-Caproylglycine
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hexanoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000701
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Hexanoylglycine

CAS RN

24003-67-6
Record name Hexanoylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24003-67-6
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Record name N-Caproylglycine
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Record name 24003-67-6
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Record name N-Caproylglycine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hexanamidoacetic acid
Source FDA Global Substance Registration System (GSRS)
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Record name Hexanoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000701
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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